

Molecular weight and formula of (4-Chlorophenylthio)acetone

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Compound of Interest

Compound Name: (4-Chlorophenylthio)acetone

Cat. No.: B1297010

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In-Depth Technical Guide: (4-Chlorophenylthio)acetone

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

(4-Chlorophenylthio)acetone, with the chemical formula C_9H_9ClOS , is a sulfur-containing organic compound. It is recognized as a key intermediate in the synthesis of various molecules, particularly in the field of medicinal chemistry.^[1] Its molecular structure combines a 4-chlorophenylthio group with an acetone moiety.

Property	Value	Source
Molecular Formula	C_9H_9ClOS	^[2]
Molecular Weight	200.69 g/mol	^[2]
CAS Number	25784-83-2	
Appearance	Solid	
Melting Point	38-42 °C	

Synthesis of (4-Chlorophenylthio)acetone

The primary synthesis route for **(4-Chlorophenylthio)acetone** involves the nucleophilic substitution reaction between 4-chlorothiophenol and chloroacetone.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Objective: To synthesize **(4-Chlorophenylthio)acetone** from 4-chlorothiophenol and chloroacetone.

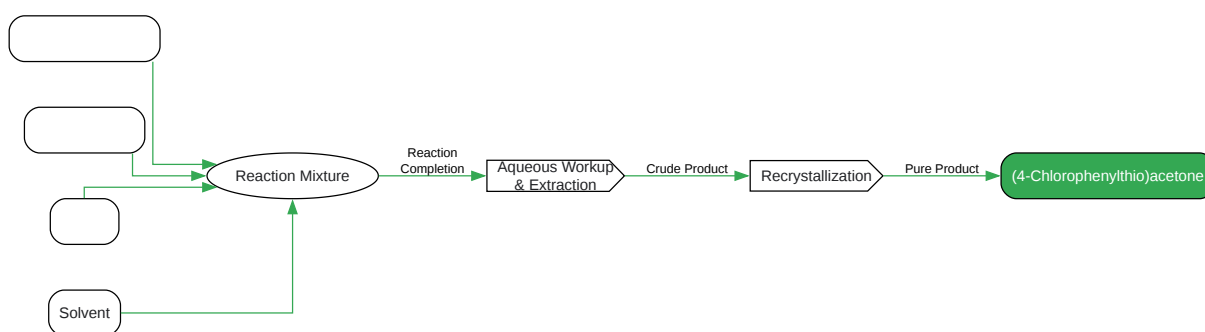
Materials:

- 4-Chlorothiophenol
- Chloroacetone
- A suitable base (e.g., sodium hydroxide, potassium carbonate)
- A suitable solvent (e.g., acetone, ethanol, or a biphasic system)
- Standard laboratory glassware for reaction, extraction, and purification
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol in the chosen solvent.
- **Base Addition:** Add the base to the solution. The base deprotonates the thiol group of 4-chlorothiophenol to form the more nucleophilic thiophenoxide anion.
- **Addition of Chloroacetone:** Slowly add chloroacetone to the reaction mixture. The thiophenoxide anion will then attack the electrophilic carbon of the chloroacetone, displacing the chloride ion in an S_N2 reaction.

- **Reaction Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- **Work-up:** Once the reaction is complete, the mixture is typically cooled to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts.
- **Purification:** The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system to yield pure **(4-Chlorophenylthio)acetone**.



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Caption: Synthetic workflow for **(4-Chlorophenylthio)acetone**.

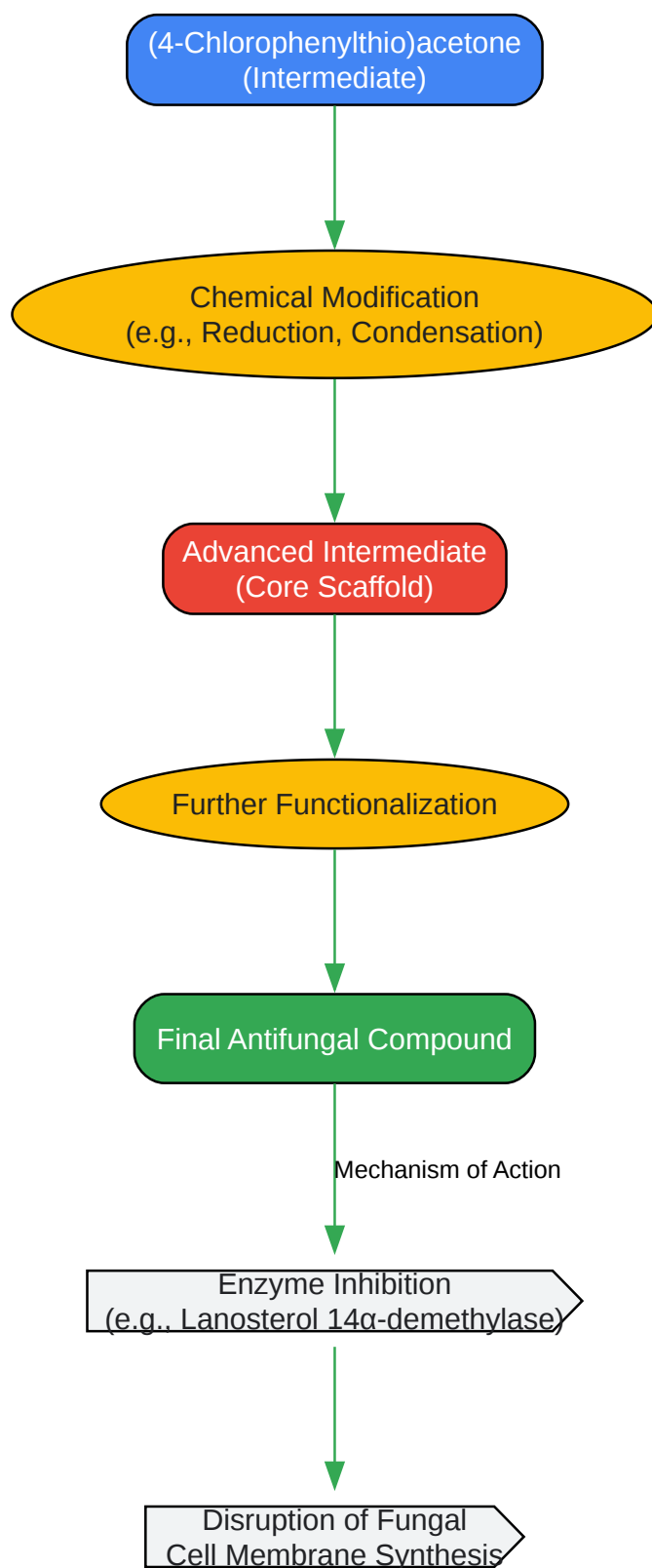
Applications in Drug Development

(4-Chlorophenylthio)acetone serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of antifungal agents. The structural motif of a substituted phenylthio group linked to a flexible chain is found in various compounds investigated for their biological activity.

Role as an Intermediate in Antifungal Synthesis

While specific, publicly available, detailed drug development pipelines directly utilizing **(4-Chlorophenylthio)acetone** are limited, its structural components are relevant to the synthesis of azole antifungal drugs. Azole antifungals, such as ketoconazole, work by inhibiting the enzyme lanosterol 14 α -demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The synthesis of such complex molecules often involves the sequential addition of different chemical moieties, and a compound like **(4-Chlorophenylthio)acetone** can provide a foundational scaffold.

The general synthetic strategy for certain antifungal agents involves the creation of a core structure which is then further functionalized. **(4-Chlorophenylthio)acetone** can be envisioned as a precursor to such a core, where the ketone group allows for a variety of subsequent chemical transformations, such as reduction to an alcohol, conversion to an oxime, or other condensation reactions to build a more complex heterocyclic system characteristic of many antifungal drugs.



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Caption: Logical flow from intermediate to potential therapeutic action.

Potential Biological Activity and Mechanism of Action

While specific studies detailing the enzyme inhibition or signaling pathway modulation by **(4-Chlorophenylthio)acetone** itself are not extensively documented in publicly accessible literature, its role as a synthetic intermediate suggests that its structural features contribute to the biological activity of the final products. The 4-chlorophenylthio moiety is a common feature in various biologically active molecules and can influence properties such as lipophilicity and binding interactions with biological targets.

For instance, in the context of antifungal drug development, the final molecule synthesized from this intermediate would be designed to fit into the active site of a target enzyme, such as lanosterol 14 α -demethylase. The various substituents on the core structure, which can be introduced through reactions involving the ketone group of **(4-Chlorophenylthio)acetone**, would be critical for establishing the necessary interactions for potent enzyme inhibition.

Conclusion

(4-Chlorophenylthio)acetone is a valuable chemical intermediate with established physical and chemical properties. Its primary utility lies in its application as a building block in organic synthesis, particularly for the development of new chemical entities with potential therapeutic value, such as antifungal agents. Further research into the biological activities of compounds derived from this intermediate could unveil novel therapeutic agents for a range of diseases.

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References

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